molecular formula C25H28N4O5 B2541979 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1207033-21-3

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2541979
CAS No.: 1207033-21-3
M. Wt: 464.522
InChI Key: FDHCKCIPQOHBPI-UHFFFAOYSA-N
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Description

1-((3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a novel synthetic compound designed for advanced pharmaceutical and biological research. This molecule features a hybrid structure incorporating two privileged pharmacophores: a 1,2,4-oxadiazole ring and a quinazoline-2,4-dione core. The 1,2,4-oxadiazole moiety is a well-known bioisostere for ester and amide functional groups, improving metabolic stability and offering a versatile scaffold for drug discovery . This heterocycle is present in compounds with a broad spectrum of documented pharmacological activities, including antitumor and antimicrobial properties . The quinazoline-dione portion of the molecule is a structurally significant heterocycle associated with diverse biological activities, making it a key scaffold in medicinal chemistry. This compound is of significant interest for researchers investigating oncology and infectious diseases. Its molecular architecture suggests potential as a multi-target agent. The 1,2,4-oxadiazole derivatives have been reported to exhibit cytotoxic effects by targeting various enzymes and proteins crucial for cancer cell proliferation, such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . Furthermore, the structural motif is frequently explored for developing new antimicrobial agents. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a reference standard in high-throughput screening campaigns to identify new therapeutic leads. This product is provided for research purposes in laboratory settings only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety protocols in a controlled environment.

Properties

CAS No.

1207033-21-3

Molecular Formula

C25H28N4O5

Molecular Weight

464.522

IUPAC Name

1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione

InChI

InChI=1S/C25H28N4O5/c1-4-6-9-14-28-24(30)18-10-7-8-11-19(18)29(25(28)31)16-22-26-23(27-34-22)17-12-13-20(33-5-2)21(15-17)32-3/h7-8,10-13,15H,4-6,9,14,16H2,1-3H3

InChI Key

FDHCKCIPQOHBPI-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OCC)OC

solubility

not available

Origin of Product

United States

Biological Activity

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a complex organic compound that has attracted attention due to its potential biological activities. The compound features a quinazoline core and an oxadiazole ring, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following features:

PropertyDetails
Molecular Formula C28H26N4O5
Molecular Weight 498.5 g/mol
IUPAC Name 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
InChI Key CWORFADFDJSDFB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

Molecular Targets:

  • Kinases and Proteases: The compound can inhibit specific kinases and proteases involved in cell signaling pathways.

Pathways Involved:

  • MAPK/ERK Pathway: Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Activity

Research indicates that compounds with similar structures have demonstrated significant anticancer properties. For instance:

  • In vitro Studies: Compounds containing the oxadiazole moiety have shown promising results against various cancer cell lines due to their ability to induce apoptosis and inhibit tumor growth .

Antimicrobial Activity

The presence of the oxadiazole ring in the compound suggests potential antimicrobial properties:

  • Antibacterial and Antifungal Effects: Studies on related oxadiazole derivatives have revealed broad-spectrum antimicrobial activity against bacteria and fungi . The specific interactions with microbial enzymes may disrupt their metabolic processes.

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial potential of similar compounds:

  • In vitro Efficacy Against Plasmodium falciparum: Compounds with structural similarities have shown high activity against chloroquine-sensitive strains of malaria parasites .

Case Studies

Several studies have focused on the biological activity of compounds related to 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione:

  • Study on Anticancer Properties:
    • A study investigated the effects of oxadiazole derivatives on breast cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis rates when treated with these compounds .
  • Antimicrobial Testing:
    • Another research project evaluated the antibacterial activity of oxadiazole derivatives against Staphylococcus aureus. The findings demonstrated effective inhibition at low concentrations .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole and quinazoline moieties exhibit significant anticancer properties. The mechanism of action typically involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases and proteases involved in cancer cell signaling pathways.
  • Cell Proliferation Inhibition : It interferes with the MAPK/ERK pathway, leading to reduced proliferation and increased apoptosis in various cancer cell lines.

For instance, studies have demonstrated that similar oxadiazole derivatives exhibit IC50 values comparable to established chemotherapeutics like 5-Fluorouracil in MCF-7 breast cancer cells.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary studies indicate that derivatives of quinazoline and oxadiazole can inhibit the growth of various bacterial strains. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity of 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound can bind to and inhibit the activity of various kinases involved in cell signaling.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of similar oxadiazole derivatives. The results indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways. The study concluded that modifications to the oxadiazole ring could enhance potency against specific cancer types.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of quinazoline derivatives. The research demonstrated that certain modifications led to increased activity against Gram-positive bacteria. This study highlighted the potential for developing new antimicrobial agents based on the quinazoline scaffold.

Comparison with Similar Compounds

Electronic and Steric Effects

  • The 1,2,4-oxadiazole ring in the target compound is electron-deficient, which may enhance metabolic stability compared to triazole-thiones (), where sulfur atoms contribute to π-electron delocalization .

Pharmacokinetic Properties

  • The pentyl chain on the quinazoline-dione core likely increases lipophilicity (logP >3.5 predicted), favoring blood-brain barrier penetration compared to shorter-chain derivatives. This contrasts with benzoxazine-linked oxadiazoles (), where polar acetates may reduce CNS bioavailability .

Q & A

Basic: What are the optimal synthetic routes for constructing the quinazoline-dione core with oxadiazole substituents?

Methodological Answer:
The quinazoline-dione core can be synthesized via cyclocondensation reactions. For example, a thieno[2,3-d]pyrimidine-2,4-dione analog was prepared by reacting 1,1’-carbonyldiimidazole with N’-benzoyl-carbohydrazide derivatives, followed by cyclization in phosphorous oxychloride (POCl₃) under reflux. Subsequent hydrolysis of intermediates and alkylation with chloromethyl-oxadiazoles yields the target scaffold . Key steps include:

  • Cyclocondensation : Use POCl₃ as both solvent and catalyst at 80–100°C for 4–6 hours.
  • Alkylation : React the quinazoline-dione intermediate with 5-(chloromethyl)-1,2,4-oxadiazoles in anhydrous DMF at 60°C for 12 hours.

Basic: Which spectroscopic techniques are prioritized for structural validation?

Methodological Answer:

  • 1H NMR : Critical for confirming proton environments, such as the pentyl chain (δ 0.8–1.6 ppm) and oxadiazole methylene (δ 4.5–5.0 ppm).
  • HPLC : Ensures purity (>95%) using a C18 column with acetonitrile/water gradients.
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole C=N bonds (~1600 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies optimize antimicrobial activity?

Methodological Answer:

  • Substituent Variation : Replace the 4-ethoxy-3-methoxyphenyl group with electron-withdrawing groups (e.g., nitro, chloro) to enhance microbial membrane penetration.
  • Chain Length Modulation : Shorten the pentyl chain to reduce hydrophobicity, improving solubility without compromising activity.
  • Bioisosteric Replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole to test for enhanced binding to microbial enzymes .

Advanced: How is molecular docking applied to predict biological targets?

Methodological Answer:

  • Target Selection : Prioritize enzymes like fungal 14-α-demethylase (CYP51, PDB: 3LD6) due to structural similarities to known antifungals.
  • Docking Workflow : Use AutoDock Vina for ligand-protein binding simulations. Parameterize the compound’s 3D structure (optimized via DFT) and evaluate binding energies (< -8 kcal/mol suggests high affinity).
  • Validation : Compare docking poses with co-crystallized inhibitors (e.g., fluconazole) to assess binding site overlap .

Advanced: How to resolve contradictions in antimicrobial activity data across studies?

Methodological Answer:

  • Standardized Assays : Use CLSI/M38-A2 guidelines for fungal susceptibility testing to minimize variability.
  • Control Compounds : Include reference drugs (e.g., amphotericin B) in each assay batch.
  • Substituent Analysis : Correlate discrepancies with specific substituents (e.g., 4-ethoxy vs. 4-methoxy groups may alter logP and bioavailability) .

Advanced: What strategies improve regioselective alkylation of the quinazoline-dione nitrogen?

Methodological Answer:

  • Base Selection : Use K₂CO₃ in DMF to deprotonate the N3 position selectively.
  • Temperature Control : Maintain 50–60°C to favor alkylation over competing side reactions.
  • Protecting Groups : Temporarily protect reactive sites (e.g., carbonyls) with trimethylsilyl chloride during alkylation .

Basic: How to optimize reaction yields during oxadiazole ring formation?

Methodological Answer:

  • Cyclodehydration : Treat hydrazide intermediates with POCl₃ at 90°C for 6 hours.
  • Solvent Choice : Use toluene for azeotropic removal of water, improving conversion rates.
  • Workup : Neutralize excess POCl₃ with ice-cold NaHCO₃ to prevent hydrolysis of the oxadiazole .

Advanced: What computational methods predict metabolic stability?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism hotspots (e.g., methoxy groups prone to demethylation).
  • Metabolite Identification : Perform in silico fragmentation (Mass Frontier) to predict major metabolites.
  • Experimental Validation : Incubate with human liver microsomes and analyze via LC-MS/MS .

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